molecular formula C17H17ClN6OS B15084317 N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618427-49-9

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15084317
CAS No.: 618427-49-9
M. Wt: 388.9 g/mol
InChI Key: AVOWNESDFJBDSF-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenyl ring, a pyrazine ring, and a triazole ring, connected through a thioacetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via condensation reactions involving suitable precursors.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: can be compared with other triazole or pyrazine derivatives.

    Triazole Derivatives: Compounds like fluconazole or itraconazole, which are known for their antifungal properties.

    Pyrazine Derivatives: Compounds such as pyrazinamide, used in the treatment of tuberculosis.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

618427-49-9

Molecular Formula

C17H17ClN6OS

Molecular Weight

388.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN6OS/c1-3-24-16(14-9-19-7-8-20-14)22-23-17(24)26-10-15(25)21-13-6-4-5-12(18)11(13)2/h4-9H,3,10H2,1-2H3,(H,21,25)

InChI Key

AVOWNESDFJBDSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=NC=CN=C3

Origin of Product

United States

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